molecular formula C20H16ClNO5 B2947899 7-Chloro-1-(3,4-dimethoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 874462-98-3

7-Chloro-1-(3,4-dimethoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B2947899
CAS No.: 874462-98-3
M. Wt: 385.8
InChI Key: RZKNNMZCKKCCAG-UHFFFAOYSA-N
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Description

7-Chloro-1-(3,4-dimethoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic heterocyclic compound belonging to the chromeno[2,3-c]pyrrole-3,9-dione class. Its structure features:

  • A 7-chloro substituent on the chromene ring.
  • A 3,4-dimethoxyphenyl group at position 1.
  • A methyl group at position 2.

This compound is synthesized via a one-pot multicomponent reaction involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoate, aryl aldehydes, and primary amines under optimized conditions (e.g., methanol solvent, room temperature or mild heating) .

Properties

IUPAC Name

7-chloro-1-(3,4-dimethoxyphenyl)-2-methyl-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClNO5/c1-22-17(10-4-6-14(25-2)15(8-10)26-3)16-18(23)12-9-11(21)5-7-13(12)27-19(16)20(22)24/h4-9,17H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZKNNMZCKKCCAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(C2=C(C1=O)OC3=C(C2=O)C=C(C=C3)Cl)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 7-Chloro-1-(3,4-dimethoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a member of the chromeno-pyrrole family, which has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Molecular Formula

  • Molecular Formula : C18H16ClN2O3
  • Molecular Weight : 346.78 g/mol

Research indicates that compounds within the chromeno-pyrrole class exhibit various biological activities, including:

  • Antitumor Activity : Preliminary studies suggest that derivatives of chromeno-pyrrole can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. For instance, compounds have shown effectiveness against EGFR and VEGFR2, indicating a potential role as tyrosine kinase inhibitors .
  • Antioxidant Properties : Certain derivatives have demonstrated significant antioxidant activity, which may contribute to their protective effects against oxidative stress-related diseases .

In Vitro and In Vivo Studies

  • In Vitro Studies :
    • A study involving various derivatives of pyrrole-diones revealed that modifications in side groups significantly affected their biological activity. For example, one derivative showed an IC50 value of approximately 1.0–1.6 × 10^-8 M against colon cancer cell lines (HCT-116, SW-620) .
  • In Vivo Studies :
    • In animal models, specific derivatives have been reported to inhibit tumor growth effectively in chemically induced colon cancer models. These findings suggest that the compound may possess therapeutic potential in oncology .

Case Studies

StudyCompound TestedBiological ActivityFindings
Dubinina et al. (2007)4-amino-3-chloro-1H-pyrrole-2,5-dioneAntitumorInhibited growth in HCT-116 cells (GI50 ~ 1.0–1.6 × 10^-8 M)
Kuznietsova et al. (2013)4-amino-3-chloro-1H-pyrrole-2,5-dioneAntioxidantExhibited antioxidant properties with low toxicity
Garmanchuk et al. (2016)Various derivativesTyrosine Kinase InhibitionDemonstrated interaction with ATP-binding domains of EGFR and VEGFR2

Comparison with Similar Compounds

Comparison with Structural Analogs

The chromeno[2,3-c]pyrrole-3,9-dione scaffold is highly modular, enabling diverse substitutions. Below is a comparative analysis of key analogs:

Substituent Variations and Structural Features

Compound Name Key Substituents Molecular Formula Molecular Weight Yield (%) Melting Point (°C) Notable Spectral Data
Target Compound 1: 3,4-Dimethoxyphenyl
2: Methyl
7: Chloro
C22H18ClNO5 ~411.84 N/A N/A IR (C=O): ~1700–1650 cm⁻¹ (inferred)
4{4–19-7} 1: 3,4,5-Trimethoxyphenyl
2: 2-Hydroxyethyl
C24H25NO7 439.46 52 195–197 IR: 1711, 1593 cm⁻¹; ¹H NMR: δ 7.63 (s, 1H), 3.81–3.68 (m, 7H)
4{8–11-24} 1: 4-Hydroxyphenyl
2: Phenethyl
C25H18ClNO4 431.86 72 >295 IR: 1701, 1647 cm⁻¹; ¹H NMR: δ 9.53 (s, 1H), 7.95–7.89 (m, 3H)
NCGC00538279 1: 3,4-Dimethoxyphenyl
2: 3-(Dimethylamino)propyl
C23H23ClN2O5 442.90 N/A N/A Synthesized via Vydzhak & Panchishin (2008) methodology
4{9–5-21} 1: 3-Hydroxyphenyl
2: Furan-2-ylmethyl
C23H16ClNO5 421.83 62 276–279 IR: 1694, 1659 cm⁻¹; ¹H NMR: δ 7.94 (s, 1H), 6.39 (dd, J=3.0, 1.9 Hz)
Compound 1: 3-Chlorophenyl
2: 2-(3,4-Dimethoxyphenyl)ethyl
C28H23Cl2NO5 524.39 N/A N/A SMILES: COc1ccc(cc1OC)CCN1C(=O)c2c(C1c1cccc(c1)Cl)c(=O)c1c(o2)cc(c(c1)Cl)C
Key Observations:
  • Aryl Group Influence : The 3,4-dimethoxyphenyl group in the target compound enhances electron-donating capacity compared to electron-withdrawing groups (e.g., nitro in ). This may improve stability in oxidative environments .
  • Halogen Substitutions : The 7-chloro group is conserved across analogs (e.g., ), suggesting its role in modulating electronic properties or binding interactions.

Physicochemical and Spectral Properties

  • IR Spectroscopy: C=O stretches (1650–1710 cm⁻¹) are consistent across analogs, with minor shifts due to substituent electronic effects .
  • NMR Data : Aromatic proton signals (δ 7.63–9.53) and methoxy group signals (δ 3.65–3.81) reflect substituent identity and position .

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